molecular formula C13H18N4O B7505656 N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

货号 B7505656
分子量: 246.31 g/mol
InChI 键: AAPFRUAHWBLJMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

作用机制

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling. By inhibiting BTK, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In autoimmune diseases, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits B cell activation and reduces autoantibody production, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. In autoimmune diseases, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide reduces B cell activation and autoantibody production, thereby reducing inflammation and tissue damage. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have immunomodulatory effects by inhibiting the production of cytokines and chemokines.

实验室实验的优点和局限性

One of the major advantages of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has shown efficacy in preclinical studies for the treatment of various cancers and autoimmune diseases, making it a promising candidate for further development. However, one limitation of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.

未来方向

There are several future directions for the development of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the combination of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide in clinical settings. Finally, the development of more potent and selective BTK inhibitors may provide additional therapeutic options for the treatment of cancers and autoimmune diseases.

合成方法

The synthesis of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-3-cyanopyridine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form the intermediate compound 2-chloro-3-cyanopyridin-4-yl 2,2,6-trimethyl-4-oxo-1,3-dioxane-5-carboxylate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield the final product, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide.

科学研究应用

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. Preclinical studies have shown that N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the growth of cancer cells and promotes apoptosis, making it a promising candidate for the treatment of hematological malignancies such as lymphoma and leukemia. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has also shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus by inhibiting B cell activation and reducing autoantibody production.

属性

IUPAC Name

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8(2)17-12-10(7-14-17)6-11(9(3)15-12)13(18)16(4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPFRUAHWBLJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。